molecular formula C18H39FeO24 B1262082 Ferric gluconate trihydrate

Ferric gluconate trihydrate

Número de catálogo: B1262082
Peso molecular: 695.3 g/mol
Clave InChI: QUIAVNOOCZTWEL-AGRODQNPSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ferric gluconate trihydrate, also known as this compound, is a useful research compound. Its molecular formula is C18H39FeO24 and its molecular weight is 695.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Composition

Ferric gluconate trihydrate is chemically represented as C18H39FeO24\text{C}_{18}\text{H}_{39}\text{FeO}_{24}. It is a stable macromolecular complex composed of ferric oxide hydrate bonded to sucrose and chelated with gluconate. This structure allows it to effectively deliver iron in a bioavailable form, which is crucial for hemoglobin synthesis and oxygen transport in the body.

Pharmacological Applications

  • Treatment of Iron Deficiency Anemia
    • This compound is primarily used to treat iron deficiency anemia, especially in patients with chronic kidney disease (CKD) undergoing hemodialysis. It replenishes iron stores and enhances red blood cell production, which is essential for patients who are also receiving erythropoiesis-stimulating agents like epoetin alfa .
  • Administration Routes
    • The compound is typically administered via intravenous injection or infusion. Dosage varies based on patient age and condition; for example, pediatric patients may receive 1.5 mg/kg during hemodialysis sessions .
  • Safety Profile
    • Compared to other iron preparations like iron dextran, this compound has a lower incidence of serious adverse effects, such as hypersensitivity reactions . Common side effects include hypotension, nausea, and allergic reactions, which are generally manageable .

Case Study 1: Efficacy in Hemodialysis Patients

A study involving patients with CKD undergoing hemodialysis demonstrated that administration of ferric gluconate significantly improved hemoglobin levels compared to baseline measurements. Patients receiving this treatment showed a notable increase in red blood cell counts after several sessions of hemodialysis .

Case Study 2: Comparison with Other Iron Preparations

In a comparative analysis, ferric gluconate was found to be as effective as iron sucrose in increasing hemoglobin levels among patients with anemia due to CKD. However, it was associated with fewer adverse events, making it a preferable option for many clinicians .

Pharmacokinetics

This compound exhibits a relatively short half-life post-intravenous administration, approximately 1 hour in healthy adults. In pediatric patients, this half-life extends slightly depending on the dosage administered . The pharmacokinetics indicate that ferric ions are rapidly incorporated into transferrin and subsequently delivered to the bone marrow for hemoglobin synthesis.

Summary of Applications

Application AreaDescription
Iron Deficiency Anemia Treatment for patients with low iron levels, particularly in CKD .
Chronic Kidney Disease Effective for dialysis-associated anemia; enhances erythropoiesis .
Intravenous Administration Administered via IV; dosage tailored to patient needs .
Safety Profile Lower risk of serious adverse effects compared to alternatives .

Análisis De Reacciones Químicas

Thermal Degradation

At elevated temperatures (>120°C), the complex undergoes partial decomposition, releasing iron(III) oxide and gluconic acid derivatives.

Condition Observation
120°C in aqueous solutionFormation of FeO(OH) precipitates .
Prolonged heatingIncreased free iron content via GPC analysis .

Hydrolytic Degradation

Under acidic conditions (pH < 5), the complex dissociates into free Fe³⁺ and gluconate ions:

Fe C H O (aq)+3H(aq)+Fe(aq)3++C H O (aq)\text{Fe C H O }_{(aq)}+3\text{H}^+_{(aq)}\rightarrow \text{Fe}^{3+}_{(aq)}+\text{C H O }_{(aq)}

This reaction is critical for iron release in biological systems .

Biological Interactions

In vivo, ferric gluconate trihydrate is endocytosed by macrophages, where lysosomal acidity (pH 4.5–5.5) triggers iron release . The liberated Fe³⁺ binds to transferrin or incorporates into ferritin for systemic distribution .

Process Key Steps
Cellular uptakeReceptor-mediated endocytosis .
Iron releaseAcidic hydrolysis in lysosomes .
UtilizationHemoglobin synthesis via erythropoiesis .

Stability in Formulations

The complex is stabilized in sucrose solutions (20% w/v) to prevent aggregation. Stability studies show:

Factor Effect
Light exposureAccelerates Fe³⁺ reduction to Fe²⁺ .
Oxygen presencePromotes oxidative degradation .
Storage temperature (25°C)Maintains integrity for 24 months .

Gel Permeation Chromatography (GPC)

Used to assess molecular weight distribution and purity :

Parameter Specification
ColumnHydrophilic silica-based (e.g., TSK-Gel G3000SW)
Mobile phase0.1 M sodium nitrate .
DetectionRefractive index/UV at 280 nm .

Iron Content Assay

Atomic absorption spectroscopy confirms 10–30 mg Fe/mL in formulations .

Key Findings from Research

  • Sodium ferric gluconate complexes exhibit lower anaphylactic risk compared to iron dextran (3.3 vs. 8.7 allergic episodes per million doses) .

  • Narrow molecular weight distributions (30,000–90,000 Da) correlate with improved safety and efficacy .

  • Sucrose co-precipitation enhances shelf-life by reducing free iron content .

Propiedades

Fórmula molecular

C18H39FeO24

Peso molecular

695.3 g/mol

Nombre IUPAC

iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;trihydrate

InChI

InChI=1S/3C6H12O7.Fe.3H2O/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;/h3*2-5,7-11H,1H2,(H,12,13);;3*1H2/q;;;+3;;;/p-3/t3*2-,3-,4+,5-;;;;/m111..../s1

Clave InChI

QUIAVNOOCZTWEL-AGRODQNPSA-K

SMILES isomérico

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.[Fe+3]

SMILES canónico

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.[Fe+3]

Sinónimos

ferric gluconate
ferric gluconate anhydrous
ferric gluconate trihydrate
ferric gluconate, sodium salt
Ferrlecit
Ferrlecit 100
sodium ferrigluconate
sodium iron(III)gluconate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.